Fluorine Substitution: Physicochemical Property Shift
The presence of a C-6 fluorine substituent on the quinoline ring increases the molecular weight of 6-fluoroquinoline-2,3-dicarboxylic acid to 235.17 g/mol, compared with 217.18 g/mol for the non-fluorinated parent compound, quinoline-2,3-dicarboxylic acid (QDC, CAS 643-38-9). This mass increase of 17.99 g/mol (8.3% relative to non-fluorinated parent) is accompanied by a LogP shift from 1.63120 (QDC) to 1.77030 (6-F-QDC), reflecting the enhanced lipophilicity imparted by fluorine [1]. In the context of fluoroquinolone structure–activity relationships, the C-6 fluorine has been established as critical for enhancing antibacterial potency through improved enzyme inhibition and cellular penetration; this substituent effect is well-documented in the fluoroquinolone class literature [2].
ΔLogP +0.14
| Evidence Dimension | Molecular weight and predicted lipophilicity (LogP) as a function of fluorine substitution |
|---|---|
| Target Compound Data | MW 235.17 g/mol; LogP 1.77030 (6-Fluoroquinoline-2,3-dicarboxylic acid, CAS 892874-70-3) |
| Comparator Or Baseline | MW 217.18 g/mol; LogP 1.63120 (Quinoline-2,3-dicarboxylic acid, CAS 643-38-9, non-fluorinated parent) |
| Quantified Difference | ΔMW +17.99 g/mol (+8.3%); ΔLogP +0.1391 log units (increased lipophilicity for the fluorinated analog) |
| Conditions | Physicochemical properties: predicted/calculated values for both compounds from authoritative databases |
Why This Matters
The C-6 fluorine imparts measurable increases in molecular weight and predicted lipophilicity, which are known to influence membrane permeability, metabolic stability, and target binding affinity in drug discovery programs, supporting the selection of this fluorinated building block over non-fluorinated QDC when enhanced pharmacokinetic properties are required.
- [1] Molbase. Quinoline-2,3-dicarboxylic acid (CAS 643-38-9). MW 217.18; LogP 1.63120; PSA 87.49000. Accessed May 2026. View Source
- [2] Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5–15. Review establishing the critical role of the C-6 fluorine substituent in enhancing antibacterial potency of the fluoroquinolone class. View Source
